molecular formula C34H44N6O10S2S B1257675 Esomeprazole strontium CAS No. 934714-36-0

Esomeprazole strontium

Katalognummer B1257675
CAS-Nummer: 934714-36-0
Molekulargewicht: 848.5 g/mol
InChI-Schlüssel: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esomeprazole strontium is used to treat conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, erosive esophagitis, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, a condition where the stomach produces too much acid .


Synthesis Analysis

Esomeprazole is an antiulcer drug developed by AstraZeneca. The synthesis of esomeprazole provides insight into the challenges of modern process chemistry - from optimization of the lead compound to its full-scale manufacture .


Molecular Structure Analysis

Esomeprazole strontium has a chemical formula of C34H44N6O10S2Sr and a molecular weight of 848.500 . Esomeprazole is the s-isomer of Omeprazole, which is a racemate of the S- and R-enantiomer .


Chemical Reactions Analysis

Various analytical methods such as chromatography, spectroscopy, and hyphenated techniques have been reported for the analysis of esomeprazole in bulk, pharmaceutical formulations, and biological fluids .


Physical And Chemical Properties Analysis

The esomeprazole molecular formula is C17H19N3O3S and its molecular weight is 345.4g. The melting point of Esomeprazole is 155°C. It is very slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Gastroesophageal Reflux Disease (GERD)

Esomeprazole strontium, along with dexlansoprazole MR, has been identified as a new addition to the class of proton pump inhibitors (PPIs) for treating gastroesophageal reflux disease (GERD). These drugs offer an innovative delivery mechanism compared to conventional PPIs, potentially improving therapeutic outcomes in GERD patients (Parekh, Oldfield, & Johnson, 2014).

2. Pharmacokinetics and Tolerability

A study comparing HCP1004 (a combination of naproxen and esomeprazole strontium) with VIMOVO® (a combination of naproxen and esomeprazole magnesium) in healthy volunteers found that the pharmacokinetics and tolerability of both combinations were comparable. This research suggests that esomeprazole strontium, as part of a fixed-dose combination, can be an effective treatment option in rheumatic diseases while reducing the risk of nonsteroidal anti-inflammatory drug-associated ulcers (Choi et al., 2015).

3. Efficacy in Stress Ulcer Treatment

Esomeprazole strontium shows potential in the treatment of stress ulcers. A study demonstrated that esomeprazole alleviates the damage to stress ulcers in rats through both its antisecretory effect and antioxidant effect, inactivating the p38 MAPK and NF-κB signaling pathways. This suggests that esomeprazole strontium could be a viable option for managing stress ulcers in critically ill patients (Xie et al., 2019).

4. Interaction with Other Medications

Research on drug interaction with esomeprazole, which shares similar pharmacological properties with its strontium salt, indicates that it has minimal potential for interactions with other drugs. This is significant for patients who might be on multiple medications, suggesting that esomeprazole strontium could be safely integrated into various therapeutic regimens (Andersson, Hassan-Alin, Hasselgren, & Röhss, 2001).

Wirkmechanismus

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells .

Safety and Hazards

Long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Eigenschaften

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esomeprazole strontium
Reactant of Route 2
Reactant of Route 2
Esomeprazole strontium
Reactant of Route 3
Reactant of Route 3
Esomeprazole strontium
Reactant of Route 4
Reactant of Route 4
Esomeprazole strontium
Reactant of Route 5
Reactant of Route 5
Esomeprazole strontium
Reactant of Route 6
Reactant of Route 6
Esomeprazole strontium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.